molecular formula C10H12N2O2 B13651915 5-(Cyclopropylmethoxy)picolinamide

5-(Cyclopropylmethoxy)picolinamide

Cat. No.: B13651915
M. Wt: 192.21 g/mol
InChI Key: LQBOWMKFXXGDRA-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)picolinamide is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of picolinamide, featuring a cyclopropylmethoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)picolinamide typically involves the reaction of picolinic acid with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final picolinamide derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the picolinamide to its corresponding amine.

    Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5-(Cyclopropylmethoxy)picolinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections.

    Industry: It is used in the development of new materials with specific properties, such as improved luminescence or stability.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)picolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the fungal lipid-transfer protein Sec14p, which is crucial for fungal cell viability . This inhibition disrupts lipid metabolism, leading to antifungal effects. The compound’s structure allows it to bind selectively to fungal proteins, minimizing effects on mammalian cells.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: Another compound with antifungal properties, targeting similar pathways.

    Nicotinamide: Known for its role in biological systems and potential therapeutic applications.

    Pyridinecarboxamide: A related compound with various chemical and biological activities.

Uniqueness

5-(Cyclopropylmethoxy)picolinamide is unique due to its specific structural features, such as the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. Its selective inhibition of fungal proteins while sparing mammalian cells makes it a promising candidate for antifungal drug development.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-(cyclopropylmethoxy)pyridine-2-carboxamide

InChI

InChI=1S/C10H12N2O2/c11-10(13)9-4-3-8(5-12-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,13)

InChI Key

LQBOWMKFXXGDRA-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CN=C(C=C2)C(=O)N

Origin of Product

United States

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